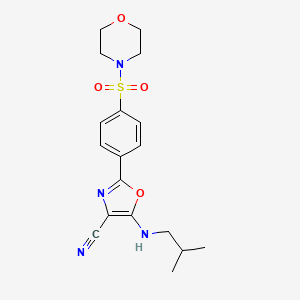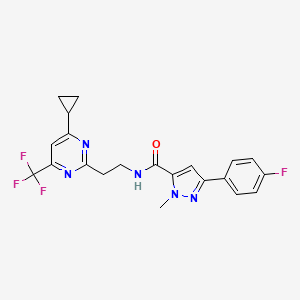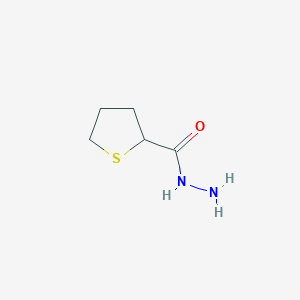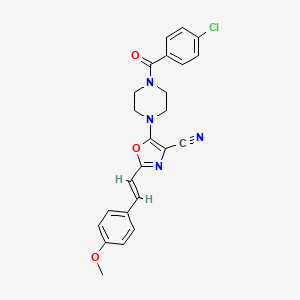
5-(Isobutylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. For example, a similar compound “5-BROMO-1,3-OXAZOLE-4-CARBONITRILE” has a predicted boiling point of 309.4±27.0 °C and a predicted density of 1.96±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles : Research has focused on synthesizing oxazole derivatives containing various substituents, demonstrating the versatility of oxazole compounds in chemical synthesis. For example, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl groups has been explored, highlighting the reactivity and potential for further functionalization of such compounds (Chumachenko et al., 2011).
Reactivity with Hydrazine Hydrate : The interaction of certain oxazole derivatives with hydrazine hydrate has been studied, leading to different recyclization products. This reactivity pattern provides insights into the chemical behavior of oxazole compounds under various conditions and their potential for creating novel heterocyclic structures (Chumachenko et al., 2015).
Nucleophilic Substitution Reactions : Another study focused on the nucleophilic substitution reactions of chloro-acetylamino derivatives of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, leading to various amines. This research sheds light on the synthetic versatility of oxazole derivatives and their potential as intermediates in the synthesis of complex heterocyclic compounds (El-Dean et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound “5-(Isobutylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile” is the Human Cytomegalovirus (HCMV) . HCMV is a ubiquitous pathogen that severely affects individuals with impaired or immature immune-defence functions .
Result of Action
The compound exhibits considerable antiviral activity against HCMV. In vitro bioassays showed that the compound and its derivatives exhibited higher antiviral activity against a normal laboratory HCMV strain (AD-169) in human foreskin fibroblast cells than Ganciclovir, an anti-HCMV agent in clinical use .
properties
IUPAC Name |
5-(2-methylpropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13(2)12-20-18-16(11-19)21-17(26-18)14-3-5-15(6-4-14)27(23,24)22-7-9-25-10-8-22/h3-6,13,20H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMEIINFCNIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isobutylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)
![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2845051.png)
![6-Ethyl-3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2845053.png)
![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)



![N-(4-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2845066.png)